Cas no 897468-63-2 (2-4-(4-benzoylbenzoyl)piperazin-1-yl-6-methoxy-1,3-benzothiazole)

2-4-(4-Benzoylbenzoyl)piperazin-1-yl-6-methoxy-1,3-benzothiazole is a specialized benzothiazole derivative featuring a piperazine-linked benzophenone moiety. This compound is of interest in medicinal chemistry and materials science due to its structural complexity and functional versatility. The benzothiazole core provides a rigid heterocyclic framework, while the 4-benzoylbenzoyl group enhances photophysical properties, making it potentially useful in UV-absorbing applications. The methoxy substitution at the 6-position improves solubility and electronic modulation. Its piperazine linker offers conformational flexibility, facilitating interactions in biological or polymeric systems. This compound may serve as a precursor for pharmaceuticals, photoactive materials, or ligands in coordination chemistry, with its design allowing for further functionalization.
2-4-(4-benzoylbenzoyl)piperazin-1-yl-6-methoxy-1,3-benzothiazole structure
897468-63-2 structure
Product Name:2-4-(4-benzoylbenzoyl)piperazin-1-yl-6-methoxy-1,3-benzothiazole
CAS No:897468-63-2
MF:C26H23N3O3S
MW:457.54412484169
CID:5480252
Update Time:2025-05-22

2-4-(4-benzoylbenzoyl)piperazin-1-yl-6-methoxy-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • [4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-phenylmethanone
    • 2-4-(4-benzoylbenzoyl)piperazin-1-yl-6-methoxy-1,3-benzothiazole
    • Inchi: 1S/C26H23N3O3S/c1-32-21-11-12-22-23(17-21)33-26(27-22)29-15-13-28(14-16-29)25(31)20-9-7-19(8-10-20)24(30)18-5-3-2-4-6-18/h2-12,17H,13-16H2,1H3
    • InChI Key: VVJUCSWMTVFORE-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(C(N2CCN(C3=NC4=CC=C(OC)C=C4S3)CC2)=O)C=C1)(C1=CC=CC=C1)=O

2-4-(4-benzoylbenzoyl)piperazin-1-yl-6-methoxy-1,3-benzothiazole Pricemore >>

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Additional information on 2-4-(4-benzoylbenzoyl)piperazin-1-yl-6-methoxy-1,3-benzothiazole

Recent Advances in the Study of 2-4-(4-benzoylbenzoyl)piperazin-1-yl-6-methoxy-1,3-benzothiazole (CAS: 897468-63-2)

The compound 2-4-(4-benzoylbenzoyl)piperazin-1-yl-6-methoxy-1,3-benzothiazole (CAS: 897468-63-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzothiazole core and piperazine-linked benzoyl moiety, has shown promising potential in various therapeutic applications, particularly in oncology and neurodegenerative diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, making it a compound of high interest for further development.

One of the key areas of research has been the compound's role as a kinase inhibitor. Preliminary in vitro studies have demonstrated its ability to selectively target specific kinase pathways involved in cell proliferation and survival. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its potent inhibitory activity against certain tyrosine kinases, which are often dysregulated in cancers. The study utilized molecular docking simulations and enzymatic assays to confirm the binding affinity and specificity of 2-4-(4-benzoylbenzoyl)piperazin-1-yl-6-methoxy-1,3-benzothiazole to the ATP-binding sites of these kinases.

In addition to its kinase inhibitory properties, recent investigations have explored its potential as a neuroprotective agent. A 2024 study in Neuropharmacology reported that the compound exhibited significant antioxidant and anti-inflammatory effects in neuronal cell cultures, suggesting its utility in mitigating oxidative stress-related damage in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The study attributed these effects to the compound's ability to modulate reactive oxygen species (ROS) production and inhibit pro-inflammatory cytokine release.

Pharmacokinetic studies have also been a focal point of recent research. A 2023 paper in Drug Metabolism and Disposition detailed the compound's metabolic stability, bioavailability, and tissue distribution in preclinical models. The findings indicated favorable pharmacokinetic profiles, with good oral bioavailability and sustained plasma concentrations, supporting its potential for further clinical development. However, the study also noted the need for optimization to address certain metabolic liabilities, such as hepatic clearance.

Despite these promising findings, challenges remain in the development of 2-4-(4-benzoylbenzoyl)piperazin-1-yl-6-methoxy-1,3-benzothiazole as a therapeutic agent. Issues such as off-target effects, potential toxicity, and formulation stability need to be addressed in future studies. Ongoing research is focused on structural modifications to enhance selectivity and reduce adverse effects, as well as on the development of novel delivery systems to improve its therapeutic index.

In conclusion, 2-4-(4-benzoylbenzoyl)piperazin-1-yl-6-methoxy-1,3-benzothiazole (CAS: 897468-63-2) represents a promising candidate for further investigation in both oncology and neurodegenerative diseases. Its dual functionality as a kinase inhibitor and neuroprotective agent, coupled with its favorable pharmacokinetic properties, positions it as a compound with significant therapeutic potential. Future research should aim to address the remaining challenges and advance this molecule toward clinical trials.

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